N-(4-Chloro-2-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

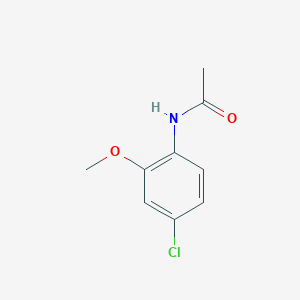

Structure

2D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRNYYMVIORHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of N Arylacetamides in Chemical Synthesis and Life Sciences

N-arylacetamides, a class of organic compounds characterized by an acetamide (B32628) group linked to an aromatic ring, are fundamental building blocks in modern science. coompo.com They serve as crucial intermediates in the synthesis of a wide array of compounds with significant applications in medicine, agriculture, and material science. coompo.com

In the life sciences, the N-arylacetamide motif is a core component of many biologically active molecules. For instance, derivatives of this class have been investigated for a range of pharmacological activities, including:

Enzyme Inhibition: Certain N-arylacetamides have shown potential as inhibitors for enzymes like α-glucosidase, α-amylase, and urease, which are targets for treating diabetes and bacterial infections. bldpharm.comchemicalbook.com

Antimicrobial Properties: The N-arylacetamide scaffold is present in compounds tested for antibacterial and antifungal activity. researchgate.netnih.gov For example, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide has demonstrated antimicrobial effects against various bacteria and fungi. researchgate.net

Sigma Receptor Affinity: This class of compounds has been synthesized and evaluated for its binding affinity to sigma receptors, which are implicated in various neurological processes. cymitquimica.com

Anti-cancer and Anti-melanogenic Activity: Researchers have explored N-arylacetamide derivatives for their potential in cancer therapy and as agents to control melanin (B1238610) production. nih.govresearchgate.net

The versatility of the N-arylacetamide structure allows for extensive modification, enabling chemists to fine-tune the properties of the resulting molecules for specific biological or chemical purposes.

Research Landscape and Specific Focus on the N 4 Chloro 2 Methoxyphenyl Acetamide Scaffold

The specific compound, N-(4-Chloro-2-methoxyphenyl)acetamide, is identified by the CAS number 86412-57-9. sigmaaldrich.com Its molecular structure consists of a central benzene (B151609) ring substituted with a chloro group at position 4, a methoxy (B1213986) group at position 2, and an acetamide (B32628) group at position 1.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 86412-57-9 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| InChI Key | ZQRNYYMVIORHGW-UHFFFAOYSA-N |

Despite the broad interest in its chemical class, dedicated academic research focusing specifically on the this compound scaffold is not widely published. The compound is primarily available through chemical suppliers as a research chemical or building block. bldpharm.comsigmaaldrich.comchembuyersguide.com

However, extensive research on its isomers, such as 2-chloro-N-(4-methoxyphenyl)acetamide , provides insight into the potential areas of investigation for this scaffold. researchgate.netresearchgate.netresearchgate.net Studies on this related compound have explored its synthesis, crystal structure, and its utility as a precursor for creating more complex molecules, including monomers for polymers and compounds with potential biological activities like antimicrobial and insecticidal effects. researchgate.netresearchgate.netresearchgate.net This body of work underscores the potential of the chloro-methoxyphenyl-acetamide framework in materials science and medicinal chemistry.

Advanced Reactivity Profiles and Mechanistic Pathways of N 4 Chloro 2 Methoxyphenyl Acetamide

Catalytic Transformations

No specific studies on the catalytic transformations of N-(4-Chloro-2-methoxyphenyl)acetamide were found in the reviewed literature.

Redox Chemistry of Functional Groups (Oxidation and Reduction)

Detailed research on the oxidation and reduction of the functional groups specific to this compound is not available in the searched scientific databases.

Intermolecular Reaction Mechanisms

Mechanistic studies detailing the intermolecular reactions of this compound have not been reported in the available literature.

Applications in Advanced Chemical Research and Development

Strategic Role as a Building Block in Organic Synthesis

N-arylacetamides, including N-(4-Chloro-2-methoxyphenyl)acetamide and its analogs, are recognized as crucial intermediates in organic synthesis. nih.gov They serve as versatile precursors for constructing a variety of more complex chemical entities, particularly heterocyclic compounds and other elaborate molecular frameworks.

One of the key derivatives, 2-chloro-N-(4-methoxyphenyl)acetamide, has demonstrated its utility as a reactive intermediate. For instance, it is a key reactant in the synthesis of specific chalcones. In one pathway, it reacts with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in the presence of potassium carbonate in acetone to yield (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. researchgate.net This reaction highlights its role in attaching the N-(4-methoxyphenyl)acetamide moiety to a larger system through an ether linkage.

Furthermore, chloroacetamide derivatives are instrumental in synthesizing various heterocyclic scaffolds. acs.org Research has shown that compounds like N-(4-acetylphenyl)-2-chloroacetamide can be used to build benzothiazole, pyrazole, and thiazolin-4-one structures. acs.org These heterocyclic systems are of great interest in medicinal and materials science. The reactivity of the chloroacetyl group allows for nucleophilic substitution reactions, which is a common strategy for elaborating the core structure.

The synthesis of organochalcogen compounds also utilizes chloro-N-arylacetamides as starting materials. nih.gov For example, 2-chloro-N-arylacetamides can react with sodium hydrogen selenide to produce diorganyl selenide compounds. nih.gov This demonstrates the role of the chloroacetamide derivative in introducing selenium-containing functional groups into an organic framework.

Table 1: Examples of Synthetic Applications

| Starting Material | Reagents | Product | Application Area |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, K₂CO₃, Acetone | (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | Synthesis of Chalcones researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-mercaptobenzothiazole, then phenylhydrazine | A phenylhydrazone product which is a precursor to a 4-formylpyrazole derivative | Synthesis of Heterocycles acs.org |

| 2-chloro-N-arylacetamide | Sodium hydrogen selenide (NaHSe) | Diorganyl selenide compounds | Synthesis of Organochalcogen Compounds nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Sodium methacrylate (B99206), TEBAC, NaI | 2-(4-Methoxyphenylamino)-2-oxoethyl methacrylate | Monomer Synthesis |

Contributions to Materials Science (e.g., Polymer Chemistry, Functional Materials)

The utility of this compound extends into the realm of materials science, where amides are generally valued for the production of functional materials. nih.gov Derivatives of this compound have been used to create monomers for polymerization, leading to new materials with specific properties.

A notable example is the synthesis of the monomer 2-(4-Methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). This was achieved by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate. The reaction was facilitated by the use of triethylbenzylammonium chloride (TEBAC) and sodium iodide as catalysts in 1,4-dioxane. This monomer is a precursor for creating new polymers. The research demonstrated the creation of a thin film from this monomer, and its swelling behavior when exposed to various organic vapors was studied using a quartz crystal microbalance technique. This indicates its potential application in sensor technology or as a functional coating.

The structural characteristics of these molecules, such as the presence of hydrogen bonding capabilities (N—H⋯O) and other intermolecular interactions, can influence the assembly and properties of the resulting materials. nih.gov The ability to form ordered structures, such as layers in a crystal lattice, is a valuable attribute in the design of functional organic materials. nih.gov

Table 2: Contributions to Materials Science

| Derivative | Synthesis Method | Material Type | Investigated Application |

|---|---|---|---|

| 2-(4-Methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate | Monomer for Polymerization | Thin film for studying swelling behavior in the presence of organic vapors |

Potential in Catalytic Processes

While N-arylacetamides can be synthesized via catalytic methods, such as copper-catalyzed and palladium-catalyzed cross-coupling reactions, detailed research on the specific role of this compound or its direct derivatives as catalysts, ligands in catalytic systems, or catalyst precursors is not extensively documented in publicly available literature. nih.gov

In the synthesis of a methacrylate monomer from 2-chloro-N-(4-methoxyphenyl)acetamide, triethylbenzylammonium chloride (TEBAC) and sodium iodide were used as catalysts for the reaction. This demonstrates the use of catalysis in a process where the target compound is a reactant, rather than the compound itself being a part of the catalytic system. Further research is required to explore and establish the potential of this compound and its derivatives in catalytic applications.

Mechanistic Biological Activity Studies: in Vitro and in Silico Investigations of N 4 Chloro 2 Methoxyphenyl Acetamide and Its Derivatives

In Vitro Antimicrobial Efficacy Assessment

The antimicrobial potential of N-(4-Chloro-2-methoxyphenyl)acetamide and its analogs has been evaluated against a variety of bacterial and fungal strains. These studies are crucial in identifying the spectrum of activity and the potential therapeutic applications of these compounds.

Derivatives of N-(4-methoxyphenyl)acetamide have demonstrated notable antibacterial properties. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide has shown antimicrobial activity against a panel of bacteria including the Gram-positive Staphylococcus aureus and Bacillus subtilis, and the Gram-negative Escherichia coli. The presence and position of the chloro substituent on the acetamide (B32628) moiety appear to be a significant determinant of antibacterial potency. Studies on related chloroacetamide derivatives have indicated that the inclusion of a chlorine atom can enhance the molecule's biological activity. nih.gov

Derivatives of N-(4-methoxyphenyl)acetamide have also been investigated, with some showing activity against plant pathogenic bacteria such as Pectobacterium carotovorum. mdpi.comresearchgate.net Furthermore, the combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics like meropenem (B701) and imipenem (B608078) has been shown to produce a synergistic effect against Klebsiella pneumoniae. eurjchem.com

Table 1: Antibacterial Activity of N-(4-methoxyphenyl)acetamide Derivatives

| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | Antimicrobial Activity | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | Antimicrobial Activity | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Escherichia coli | Antimicrobial Activity | nih.gov |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Inhibition zone of 18 mm (at 0.4% conc.) | mdpi.comresearchgate.net |

In the realm of antifungal activity, 2-chloro-N-(4-methoxyphenyl)acetamide has exhibited significant efficacy. It has been shown to strongly inhibit the colony growth of Trichoderma longibrachiatum and Mucor plumbeus, with inhibition rates of 98% and 83%, respectively. nih.gov Its activity also extends to other fungal species like Fusarium solani, although to a lesser extent. nih.gov

The fungus Trichoderma longibrachiatum is itself a known producer of bioactive secondary metabolites with antifungal properties. Some of its natural products, like the peptaibol trichogin GA IV, have been shown to possess antimicrobial activity. This highlights the potential of compounds that can either mimic or inhibit fungal growth.

Table 2: Antifungal Activity of N-(4-methoxyphenyl)acetamide Derivatives

| Compound/Derivative | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% colony growth inhibition | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Mucor plumbeus | 83% colony growth inhibition | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Fusarium solani | 21% colony growth inhibition | nih.gov |

Enzyme Interaction and Inhibition Studies

Understanding how these compounds interact with specific enzymes is key to elucidating their mechanism of action at a molecular level. Research has focused on several key enzymatic targets to determine the inhibitory potential of this compound and its derivatives.

While specific inhibitory studies of this compound against DNA ligase and phosphoglycerate dehydrogenase are not extensively documented in the available literature, significant research has been conducted on its derivatives as urease inhibitors.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. A new series of sulfonamide derivatives, including N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, has been synthesized and shown to possess potent urease inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. Similarly, novel sulfonamide-1,2,3-triazole-acetamide derivatives have been designed and found to be highly potent urease inhibitors in vitro, with the most active compound being 198-fold more potent than thiourea.

The molecular mechanism of action for the derivatives of this compound often involves direct interaction with the active site of the target enzyme. In the case of urease inhibition, molecular docking studies have shown that these compounds can bind within the active region of the enzyme. The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors.

In Silico Pharmacological Profiling

Computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable tools for predicting the pharmacological profiles of new chemical entities. These in silico studies help in the early assessment of the drug-like properties of compounds.

Various derivatives of acetamide have undergone in silico analysis to predict their pharmacokinetic properties and potential for drug development. For example, studies on N-(4-methoxyphenyl)pentanamide, a simplified derivative, have demonstrated an excellent drug-likeness profile, adhering to major pharmaceutical company filters like Lipinski's rule of five. Computational analysis of 2-chloro-N-(3-methoxyphenyl)acetamide and its derivatives has also been used to assess ADME factors and drug-likeness properties.

Molecular docking studies have been employed to understand the binding interactions of these derivatives with their protein targets. For instance, docking simulations of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have predicted a high degree of affinity for glutamate (B1630785) receptors. Similarly, docking studies of other acetamide derivatives have shown effective interaction with the active sites of enzymes like COX-2.

Table 3: Predicted In Silico Properties of Representative Acetamide Derivatives

| Derivative Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Drug-likeness | Excellent adherence to Lipinski's rule of five and other filters. | |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | ADMET | Negligible predicted toxicity, good solubility and absorption profiles. | |

| Sulfonamide-pyridine derivatives | ADMET | Some derivatives predicted as non-inhibitors of key enzymes, with low risk. | |

| N,N-disubstituted pyrazolopyrimidine acetamides | Molecular Docking | High affinity for the translocator protein (TSPO). |

Prediction of Biological Targets and Pathways

In silico analysis serves as a powerful tool in contemporary drug discovery, enabling the prediction of potential biological targets and the elucidation of the mechanisms of action for novel compounds. For this compound, also referred to as p-acetamide in some studies, and its derivatives, computational methods have been employed to forecast their biological activity spectrum.

A key study investigating the antimicrobial properties of 2-chloro-N-(4-methoxyphenyl)acetamide conducted in silico analysis to determine its mode of action. acs.orgresearchgate.net The results of this analysis suggest that the antimicrobial effect of this compound is likely attributable to its interaction with DNA ligase. acs.orgresearchgate.net DNA ligase is a vital enzyme responsible for joining breaks in the phosphodiester backbone of DNA, and its inhibition can lead to disruption of DNA replication and repair, ultimately resulting in cell death. This predicted interaction highlights a potential pathway through which this compound exerts its observed antimicrobial effects. acs.orgresearchgate.net

Further computational studies on related acetamide derivatives have explored their interactions with other biological targets. For instance, molecular docking studies on other novel acetamide derivatives have investigated their binding potential to various enzymes and receptors, including those involved in cancer and inflammatory pathways. researchgate.net While not directly focused on this compound, these studies underscore the utility of in silico approaches in identifying a range of potential biological targets for this class of compounds.

Table 1: Predicted Biological Targets of this compound and Related Derivatives

| Compound/Derivative Name | Predicted Target | Predicted Pathway | Reference |

| This compound | DNA Ligase | DNA Replication and Repair | acs.orgresearchgate.net |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) | DNA Ligase | DNA Replication and Repair | acs.orgresearchgate.net |

Assessment of Drug-Likeness Properties (e.g., Lipinski's Rule of Five, Veber Rule, Ghose Rule)

The "drug-likeness" of a molecule is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often guided by a set of rules that consider the physicochemical properties of the molecule.

In silico analysis of this compound and its derivative, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), has indicated that they are consistent with established drug-likeness rules, including Lipinski's Rule of Five, the Veber Rule, and the Ghose Rule. acs.orgresearchgate.net This consistency suggests that these compounds possess a favorable profile for potential development as therapeutic agents. acs.orgresearchgate.net

Lipinski's Rule of Five is a widely used guideline to predict oral bioavailability. According to this rule, an orally active drug is not likely to have more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

The Veber Rule adds further criteria for good oral bioavailability, focusing on molecular flexibility and polar surface area:

10 or fewer rotatable bonds.

A polar surface area (PSA) equal to or less than 140 Ų.

The Ghose Rule defines a set of physicochemical properties for a compound to be considered drug-like, based on a broader range of parameters:

A calculated logP between -0.4 and +5.6.

A molar refractivity between 40 and 130.

A molecular weight between 160 and 480.

A total number of atoms between 20 and 70.

The computed properties for this compound from public databases align with these rules. For instance, its molecular weight is approximately 199.63 g/mol , which is well within the limits set by Lipinski's and Ghose's rules. nih.gov

Table 2: In Silico Drug-Likeness Properties of this compound

| Parameter | Value | Rule | Compliance | Reference |

| Molecular Weight | 199.63 g/mol | Lipinski (< 500), Ghose (160-480) | Yes | nih.gov |

| Hydrogen Bond Donors | 1 | Lipinski (≤ 5) | Yes | |

| Hydrogen Bond Acceptors | 2 | Lipinski (≤ 10) | Yes | |

| Log P (calculated) | 2.1 | Lipinski (≤ 5), Ghose (-0.4 to +5.6) | Yes | |

| Polar Surface Area (PSA) | 38.33 Ų | Veber (≤ 140) | Yes | |

| Rotatable Bonds | 2 | Veber (≤ 10) | Yes | |

| Molar Refractivity | 51.84 | Ghose (40-130) | Yes | |

| Number of Atoms | 24 | Ghose (20-70) | Yes |

The adherence of this compound to these drug-likeness rules suggests that it possesses physicochemical properties favorable for oral bioavailability and is a promising candidate for further investigation as a potential therapeutic agent.

Future Research Directions and Emerging Paradigms for N 4 Chloro 2 Methoxyphenyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of acetanilides often involves methods that are not environmentally benign. The future of N-(4-Chloro-2-methoxyphenyl)acetamide synthesis lies in the adoption of green chemistry principles to develop novel and sustainable methodologies.

Recent advancements in the synthesis of acetanilides have highlighted the potential of microwave-assisted organic synthesis (MAOS). ajrconline.orgacs.orgymerdigital.comresearchgate.netacs.org This technique offers a significant reduction in reaction times and often leads to higher yields compared to conventional heating methods. ajrconline.orgresearchgate.net For instance, the microwave-assisted synthesis of acetanilide (B955) from aniline (B41778) and acetic acid has been achieved in as little as five minutes. ajrconline.org Furthermore, solvent-free reaction conditions under microwave irradiation are being explored, which would further enhance the green credentials of the synthesis. researchgate.net

Another promising avenue is the use of eco-friendly and reusable catalysts. Research on the synthesis of acetanilides has demonstrated the effectiveness of magnesium sulfate (B86663) as a benign and inexpensive Lewis acid catalyst. semanticscholar.orgacs.orgresearchgate.net This approach avoids the use of corrosive and hazardous reagents traditionally employed in acylation reactions. semanticscholar.orgacs.orgresearchgate.net The development of solid acid catalysts is also a key area of interest for sustainable Friedel-Crafts acylation reactions, offering easier separation and recyclability. semanticscholar.orgresearchgate.netbegellhouse.com The application of these green methodologies to the specific synthesis of this compound is a critical next step.

| Green Synthesis Approach | Key Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, potential for solvent-free conditions. | ajrconline.orgacs.orgymerdigital.comresearchgate.netacs.org |

| Benign Catalysts (e.g., MgSO4) | Avoids corrosive and hazardous reagents, inexpensive. | semanticscholar.orgacs.orgresearchgate.net |

| Solid Acid Catalysts | Easy separation and recyclability, environmentally friendly. | semanticscholar.orgresearchgate.netbegellhouse.com |

Deeper Exploration of Structure-Function Relationships through Advanced Computational Techniques

Advanced computational techniques are set to play a pivotal role in elucidating the structure-function relationships of this compound, thereby guiding the design of new derivatives with enhanced properties.

Hirshfeld surface analysis has already been employed to investigate the intermolecular interactions in the crystal structure of this compound. nih.gov This analysis has revealed the significance of C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl interactions in the crystal packing. nih.gov Such insights are crucial for understanding the solid-state properties of the compound and for the design of crystalline materials with desired characteristics.

Future computational studies are expected to delve deeper into the electronic properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity descriptors. These calculations can help in predicting the sites of electrophilic and nucleophilic attack, which is essential for designing new synthetic routes and understanding its reactivity.

Furthermore, molecular docking and molecular dynamics simulations will be instrumental in exploring the interactions of this compound with biological targets. acs.org For instance, in silico docking studies of a related acetamide (B32628) derivative have been used to predict its binding mode within the active site of fungal enzymes. nih.gov Similar studies on this compound could help in identifying potential biological targets and in understanding the molecular basis of its observed biological activities. The use of bioisosteric replacement strategies, guided by computational analysis, can also be a powerful tool in the design of new analogues with improved pharmacokinetic and pharmacodynamic profiles. cambridgemedchemconsulting.comu-tokyo.ac.jpnih.gov

| Computational Technique | Application in this compound Research |

| Hirshfeld Surface Analysis | Understanding intermolecular interactions and crystal packing. nih.gov |

| Quantum Chemical Calculations (DFT) | Investigating electronic properties, reactivity, and spectral characteristics. |

| Molecular Docking | Predicting binding modes with biological targets and guiding drug design. acs.orgnih.gov |

| Molecular Dynamics Simulations | Studying the dynamic behavior and stability of the compound and its complexes. |

| Bioisosteric Replacement Studies | Designing new analogues with improved properties. cambridgemedchemconsulting.comu-tokyo.ac.jpnih.gov |

Expansion of Applications in Emerging Technologies

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential applications in emerging technologies remain largely unexplored. nih.govinnospk.com Future research is expected to focus on harnessing its unique chemical structure for the development of novel materials.

One area of interest is the incorporation of this compound into functional polymers. Its aromatic and chloro-substituted structure could impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. For example, a derivative of N-(4-methoxyphenyl)acetamide has been used to create thin films for sensing volatile organic compounds, demonstrating the potential of this chemical scaffold in sensor technology. researchgate.netresearchgate.net

The field of organic electronics also presents opportunities for this compound and its derivatives. The presence of a conjugated system and the potential for tuning its electronic properties through chemical modification make it a candidate for investigation in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Furthermore, its role as a precursor for the synthesis of heterocyclic compounds opens up a vast chemical space for the creation of new functional molecules with applications in materials science and medicinal chemistry. nih.gov The exploration of this compound as a building block for more complex molecular architectures is a promising direction for future research. A related compound, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide, is noted for its use as a pesticide and herbicide, suggesting a direct application of such acetamides in agriculture. lookchem.com The compound 4-chloro-2-methylphenoxyacetic acid (MCPA), a related chloro-substituted aromatic compound, is a widely used herbicide, further highlighting the potential of this class of compounds in agrochemical applications. nih.gov

Advanced Mechanistic Investigations of Biological Activities

Preliminary studies have indicated that this compound and its derivatives possess interesting biological activities, including antifungal and insecticidal properties. acs.orgresearchgate.net However, the underlying mechanisms of these activities are not yet fully understood. Future research will need to employ advanced techniques to unravel these mechanisms at a molecular level.

In silico studies have suggested that the antimicrobial effect of a compound referred to as p-acetamide, which is likely N-(4-methoxyphenyl)acetamide, may be due to its interaction with DNA ligase. acs.org This hypothesis warrants further investigation through detailed enzymatic assays and structural biology studies to confirm the inhibition of DNA ligase and to characterize the binding interactions.

The antifungal activity of this compound against various fungal species has been reported. acs.org To move beyond these initial findings, future studies should focus on identifying the specific cellular pathways and molecular targets affected by the compound in fungi. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to treatment. In silico molecular docking studies of related chalcones against fungal enzymes have demonstrated the utility of this approach in identifying potential targets. nih.gov

The insecticidal effects observed for a related acetamide also call for more in-depth mechanistic studies. researchgate.net Investigations could focus on its impact on the insect nervous system, detoxification pathways, or other vital physiological processes. Identifying the specific molecular targets will be crucial for understanding its mode of action and for the potential development of new pest control agents.

| Biological Activity | Current Understanding | Future Research Directions |

| Antifungal | Shows activity against various fungal species. acs.org | Elucidation of specific cellular pathways and molecular targets through transcriptomics, proteomics, and enzymatic assays. |

| Insecticidal | Demonstrates lethal effects on insect larvae. researchgate.net | Investigation of the impact on the insect nervous system and other vital physiological processes to identify specific molecular targets. |

| Antimicrobial | In silico studies suggest DNA ligase as a potential target. acs.org | Detailed enzymatic assays and structural biology studies to confirm DNA ligase inhibition and characterize binding interactions. |

Q & A

Q. What are the standard synthetic routes for N-(4-Chloro-2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via acetylation of the corresponding aromatic amine. A common approach involves reacting 4-chloro-2-methoxyaniline with acetic anhydride under reflux conditions. For example, in a study by Zia-ur-Rehman et al., N-(4-chloro-2-nitrophenyl)acetamide derivatives were synthesized by refluxing the amine with acetic anhydride for 30 minutes, followed by crystallization . Optimization strategies include:

- Catalyst Use: Acid catalysts (e.g., H₂SO₄) can accelerate acetylation.

- Solvent Selection: Polar aprotic solvents (e.g., ethanol) improve solubility.

- Temperature Control: Reflux at 80–100°C prevents side reactions.

- Purification: Recrystallization from ethanol/water mixtures enhances purity.

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 30–60 minutes | Prolonged time → side products |

| Molar Ratio | 1:1.2 (amine:acetic anhydride) | Excess anhydride → higher yield |

| Solvent | Ethanol or Acetic Acid | Ethanol reduces byproducts |

Contradictions in yields (e.g., 50–85%) may arise from impurities in starting materials or incomplete acetylation .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

-

¹H NMR: Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the acetamide methyl group resonates at δ 2.1 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) is observed at ~168 ppm .

- X-ray Crystallography: Crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) reveal planar acetamide moieties and intramolecular hydrogen bonds (C=O⋯H-N) stabilizing the structure. Bond lengths (e.g., C-Cl: 1.74 Å) and angles are consistent with sp² hybridization .

Crystallographic Parameter Value (Example from ) C-Cl Bond Length 1.74 Å C=O Bond Length 1.22 Å Dihedral Angle (Aromatic) 5.2° deviation from planarity

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., NMR shifts, melting points) require cross-validation:

- X-ray Diffraction: Single-crystal studies provide unambiguous bond parameters. For example, intramolecular C–H⋯O interactions in N-(4-chloro-2-nitrophenyl)acetamide were confirmed via X-ray, resolving ambiguities in NMR assignments .

- Computational Chemistry: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict spectroscopic properties, which can be compared with experimental data .

- Database Cross-Check: Use the Cambridge Structural Database (CSD) to compare bond metrics with similar compounds .

Case Study: In a study by Sun and Cai, deviations in ¹H NMR shifts for N-(4-chlorophenyl)-2-(hydroxyimino)acetamide were resolved by identifying tautomeric forms via X-ray analysis .

Q. What advanced techniques are critical for hydrogen bonding and packing analysis in crystallography?

Methodological Answer: Hydrogen bonding networks and crystal packing are analyzed using:

- SHELX Software Suite: SHELXL refines hydrogen bond parameters (distance, angle) using least-squares minimization. For example, intermolecular N–H⋯O bonds in N-(4-chloro-2-nitrophenyl)acetamide stabilize the lattice .

- ORTEP-3: Visualizes thermal ellipsoids and interaction motifs (e.g., head-to-tail chains in ) .

- WinGX Suite: Integrates SHELX, ORTEP, and PLATON for comprehensive crystallographic analysis .

| Interaction Type | Example Parameters () |

|---|---|

| N–H⋯O (Intermolecular) | D = 2.89 Å, θ = 168° |

| C–H⋯O (Intramolecular) | D = 2.45 Å, θ = 145° |

Q. How can synthetic byproducts or isomers be identified and minimized?

Methodological Answer: Byproduct formation (e.g., nitro vs. methoxy regioisomers) is addressed via:

- Chromatography: HPLC or TLC with UV detection separates isomers.

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 214.04 for the target compound) .

- Reaction Monitoring: In situ IR tracks carbonyl formation (~1700 cm⁻¹) to optimize reaction progress .

Preventive Measures:

- Use protective groups (e.g., methoxy groups resist nitration under mild conditions) .

- Adjust electrophilic substitution conditions (e.g., low temperature for nitration) .

Data Contradiction Analysis

- Contradiction in Melting Points: Literature reports varying melting points (e.g., 155–162°C in vs. 168–170°C in other studies). This arises from polymorphism or impurities. Solution: Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .

- Spectral Shifts in NMR: Anomalies in aromatic proton shifts may indicate solvent effects (e.g., DMSO vs. CDCl₃) or pH-dependent tautomerism. Use deuterated solvents consistently and report pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.